6-(Benzyloxy)-2-chlorobenzo[d]thiazole
Overview
Description
6-(Benzyloxy)-2-chlorobenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core with a benzyloxy group at the 6-position and a chlorine atom at the 2-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-chlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or ethanol
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Benzoic acid derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-(Benzyloxy)-2-chlorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the benzyloxy group and chlorine atom, used as a monoamine oxidase inhibitor.
6-(Benzyloxy)-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of chlorine, used in neuropsychiatric research.
Uniqueness
6-(Benzyloxy)-2-chlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and chlorine atom allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
2-chloro-6-phenylmethoxy-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQDQNLWWRBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281282 | |
Record name | 2-Chloro-6-(phenylmethoxy)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960535-42-6 | |
Record name | 2-Chloro-6-(phenylmethoxy)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960535-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(phenylmethoxy)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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